2-Amino-6-chloropyridine-3-thiol
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Overview
Description
2-Amino-6-chloropyridine-3-thiol is an organic compound with the molecular formula C5H5ClN2S. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and a thiol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloropyridine-3-thiol typically involves the reaction of 2,6-dichloropyridine with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 3-position is replaced by a thiol group. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloropyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form 2-Amino-6-chloropyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: 2-Amino-6-chloropyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-6-chloropyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-chloropyridine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This property is exploited in the development of enzyme inhibitors for therapeutic applications. Additionally, the compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
2-Aminopyridine: Lacks the chlorine and thiol groups, making it less reactive in certain chemical reactions.
2-Amino-6-chloropyridine: Lacks the thiol group, limiting its ability to form disulfide bonds.
2-Amino-3-thiopyridine:
Uniqueness: 2-Amino-6-chloropyridine-3-thiol is unique due to the presence of both the chlorine and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
2-Amino-6-chloropyridine-3-thiol (C₅H₅ClN₂S) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₅H₅ClN₂S
- Molecular Weight : 176.62 g/mol
- IUPAC Name : this compound
- Structure : The presence of the thiol group (-SH) is significant for its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various pyridine derivatives, it was found that this compound demonstrated significant inhibitory effects against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
This data illustrates its potential as a lead compound in developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis.
A specific study reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 25 |
A549 (Lung) | 30 |
These findings suggest that this compound could serve as a promising candidate for further anticancer drug development .
The biological activity of this compound can be attributed to its thiol group, which facilitates interactions with various biological macromolecules, including proteins and nucleic acids. The compound may act as a reducing agent, influencing redox-sensitive pathways in cells.
Additionally, it is hypothesized that the chlorinated pyridine moiety enhances binding affinity to specific receptors or enzymes involved in cellular signaling pathways, contributing to its antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against multiple strains of bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth. This study highlights the potential for this compound in treating bacterial infections resistant to conventional antibiotics .
Case Study 2: Anticancer Activity
A separate study evaluated the effects of this compound on cancer cell proliferation. Treatment with varying concentrations resulted in significant reductions in cell viability over time. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment, underscoring its potential as a therapeutic agent against specific cancer types .
Properties
Molecular Formula |
C5H5ClN2S |
---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
2-amino-6-chloropyridine-3-thiol |
InChI |
InChI=1S/C5H5ClN2S/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8) |
InChI Key |
DIESCUDLMGWIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1S)N)Cl |
Origin of Product |
United States |
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